Cas no 23153-09-5 (4-(Methylsulfanyl)-2-nitroaniline)

4-(Methylsulfanyl)-2-nitroaniline is a nitro-substituted aniline derivative featuring a methylsulfanyl functional group at the para position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of dyes, pigments, and agrochemicals. Its distinct molecular structure, combining electron-donating (methylsulfanyl) and electron-withdrawing (nitro) groups, enables selective reactivity in electrophilic and nucleophilic substitution reactions. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its synthetic versatility makes it valuable for constructing complex aromatic systems in pharmaceutical and specialty chemical applications. Care should be taken due to potential sensitivity to light and heat.
4-(Methylsulfanyl)-2-nitroaniline structure
23153-09-5 structure
Product Name:4-(Methylsulfanyl)-2-nitroaniline
CAS No:23153-09-5
MF:C7H8N2O2S
MW:184.215620040894
MDL:MFCD10568171
CID:239640
PubChem ID:10888607
Update Time:2025-11-02

4-(Methylsulfanyl)-2-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • 4-(methylthio)-2-nitrobenzenamine
    • 4-(Methylsulfanyl)-2-nitroaniline
    • 4-(Methylthio)-2-nitroaniline
    • 4-methylsulfanyl-2-nitroaniline
    • Benzenamine,4-(methylthio)-2-nitro-
    • 1-amino-4-methylthio-2-nitrobenzene
    • 2-nitro-4-methylthioaniline
    • 4-methylmercapto-2-nitroaniline
    • 4-methylthio-2-nitroaniline
    • AC-2770
    • Benzenamine, 4-(methylthio)-2-nitro-
    • 4-methylsulfanyl-2-nitro-aniline
    • Jsp004673
    • LWFOZCFJVOGQAM-UHFFFAOYSA-N
    • 1513AB
    • FCH881154
    • SY002866
    • AB0060079
    • 23153-09-5
    • FT-0649921
    • AS-31484
    • YAA15309
    • MFCD10568171
    • A878320
    • CS-0045813
    • SCHEMBL6674367
    • DTXSID10447200
    • AKOS006303130
    • aniline, 4-methylthio-2-nitro-
    • MDL: MFCD10568171
    • Inchi: 1S/C7H8N2O2S/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3
    • InChI Key: LWFOZCFJVOGQAM-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC(=C(C=1)[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 184.03100
  • Monoisotopic Mass: 184.03064868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 97.1

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.35
  • Melting Point: No data available
  • Boiling Point: 343.4℃/760mmHg
  • Flash Point: 161.5℃
  • Refractive Index: 1.641
  • PSA: 97.14000
  • LogP: 3.00330
  • Vapor Pressure: No data available

4-(Methylsulfanyl)-2-nitroaniline Security Information

4-(Methylsulfanyl)-2-nitroaniline Pricemore >>

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4-(Methylsulfanyl)-2-nitroaniline Production Method

4-(Methylsulfanyl)-2-nitroaniline Suppliers

Amadis Chemical Company Limited
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(CAS:23153-09-5)4-(Methylsulfanyl)-2-nitroaniline
Order Number:A878320
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:56
Price ($):256.0
Email:sales@amadischem.com

Additional information on 4-(Methylsulfanyl)-2-nitroaniline

Comprehensive Guide to 4-(Methylsulfanyl)-2-nitroaniline (CAS No. 23153-09-5): Properties, Applications, and Market Insights

4-(Methylsulfanyl)-2-nitroaniline (CAS 23153-09-5) is a specialized nitroaniline derivative with a unique methylsulfanyl functional group. This compound has garnered significant attention in recent years due to its versatile applications in dye synthesis, pharmaceutical intermediates, and agrochemical research. As researchers and industries increasingly seek sustainable chemical alternatives, compounds like 4-(Methylsulfanyl)-2-nitroaniline are being reevaluated for their potential in green chemistry applications.

The molecular structure of 4-(Methylsulfanyl)-2-nitroaniline features both electron-withdrawing (nitro group) and electron-donating (methylsulfanyl group) moieties, creating interesting electronic properties that make it valuable for organic synthesis. Recent studies have explored its potential as a building block for photoactive materials, particularly in the development of organic semiconductors for solar cell applications. This aligns with current market trends focusing on renewable energy technologies and energy-efficient materials.

In the pharmaceutical sector, 4-(Methylsulfanyl)-2-nitroaniline serves as a precursor for various biologically active compounds. Its structural features make it particularly interesting for developing antimicrobial agents and enzyme inhibitors. With the growing global concern about antibiotic resistance, researchers are investigating modified nitroaniline derivatives like this compound for their potential in addressing this critical health challenge.

The dye industry remains one of the primary consumers of 4-(Methylsulfanyl)-2-nitroaniline, where it's used to produce azo dyes with specific colorfastness properties. Current market analysis shows increasing demand for eco-friendly dyes in textile applications, driving innovation in nitroaniline-based colorants. The compound's ability to form stable chromophoric systems makes it valuable for creating dyes with enhanced lightfastness and wash durability.

From a synthetic chemistry perspective, 4-(Methylsulfanyl)-2-nitroaniline offers interesting possibilities for regioselective reactions. The presence of both electron-donating and electron-withdrawing groups creates unique electronic environments that can be exploited in catalytic transformations. Recent publications have highlighted its use in palladium-catalyzed coupling reactions, which are fundamental to modern drug discovery processes.

Environmental considerations regarding 4-(Methylsulfanyl)-2-nitroaniline have become increasingly important. While not classified as hazardous under current regulations, proper chemical handling protocols should always be followed. The compound's biodegradation pathways are currently being studied as part of broader efforts to understand the environmental fate of nitroaromatic compounds.

Market trends indicate steady growth in demand for 4-(Methylsulfanyl)-2-nitroaniline, particularly in Asia-Pacific regions where specialty chemical production is expanding. Price fluctuations are typically tied to raw material availability, especially aniline derivatives and sulfur-containing precursors. Quality specifications for industrial-grade material typically require ≥98% purity, while research-grade material often demands ≥99% purity with complete spectroscopic characterization.

Analytical methods for 4-(Methylsulfanyl)-2-nitroaniline characterization typically include HPLC analysis, mass spectrometry, and NMR spectroscopy. The compound shows characteristic absorption in the UV-visible spectrum due to its conjugated system, with λmax typically observed around 380-400 nm. These analytical features make it relatively easy to track in process chemistry applications and quality control procedures.

Future research directions for 4-(Methylsulfanyl)-2-nitroaniline may explore its potential in material science applications, particularly as a component in organic electronic devices. The compound's redox properties and ability to form charge-transfer complexes suggest possible applications in molecular electronics and sensor technologies. Additionally, modifications of its core structure could yield new bioactive molecules with potential therapeutic applications.

For researchers working with 4-(Methylsulfanyl)-2-nitroaniline, proper chemical storage conditions are essential to maintain stability. The compound should be kept in airtight containers away from strong oxidizers and direct sunlight. Standard laboratory safety practices, including the use of personal protective equipment, should always be followed when handling this or any other chemical substance.

The global market for nitroaniline derivatives like 4-(Methylsulfanyl)-2-nitroaniline is expected to grow at a CAGR of approximately 4-6% over the next five years, driven by demand from specialty chemical and pharmaceutical intermediate sectors. Emerging applications in advanced materials and catalysis may further accelerate this growth, particularly as industries seek more sustainable chemical processes and green alternatives to traditional materials.

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Amadis Chemical Company Limited
(CAS:23153-09-5)4-(Methylsulfanyl)-2-nitroaniline
A878320
Purity:99%
Quantity:5g
Price ($):256.0
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